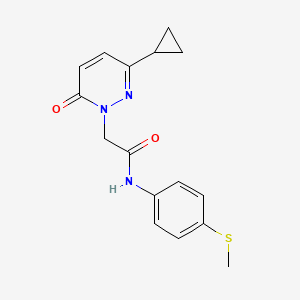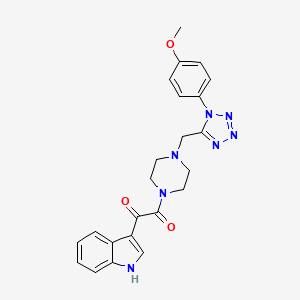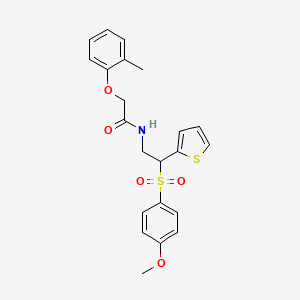
2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group characterized by a sulfur atom connected to an oxygen atom and a nitrogen atom (SO2NH2). Sulfonamides are known for their significant role in medicinal chemistry and have a wide range of biological activities .
Chemical Reactions Analysis
Sulfonamides, in general, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as weak acids, forming salts with bases .Applications De Recherche Scientifique
Herbicide Selectivity
A significant application of a related compound, chlorsulfuron, is in the field of herbicides for cereals. The selectivity of chlorsulfuron for small grains is attributed to the crop plants' ability to metabolize the herbicide to an inactive product. This metabolism involves hydroxylation followed by conjugation with a carbohydrate moiety (Sweetser, Schow, & Hutchison, 1982).
Anticancer Properties
Sulfonamide compounds, including derivatives of benzenesulfonamides, have shown promise in cancer treatment. For instance, some benzenesulfonamide derivatives exhibited potent cytotoxic activities against tumor cells, suggesting their potential as novel anticancer agents (Gul et al., 2016).
Progesterone Receptor Antagonism
Another research area involves the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists. These compounds are investigated for their potential in treating diseases such as uterine leiomyoma, endometriosis, and breast cancer (Yamada et al., 2016).
COX-2 Inhibition
4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have been evaluated for their ability to inhibit COX-2, an enzyme involved in inflammation and pain. These derivatives, particularly those with a fluorine atom, have shown potential as selective COX-2 inhibitors (Hashimoto et al., 2002).
Enzyme Inhibition and Antioxidant Activity
Sulfonamide hybrid Schiff bases of anthranilic acid, including 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide derivatives, have demonstrated significant enzyme inhibition potential against acetylcholinesterase and butyrylcholinesterase, as well as notable antioxidant activity (Kausar et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c18-15-8-4-5-9-16(15)23(21,22)19-12-17(20,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,19-20H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHDWBTVDNHKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC=CC=C2Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


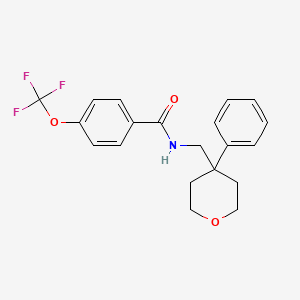
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2997017.png)
![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2997018.png)
![Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2997019.png)
![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2997020.png)
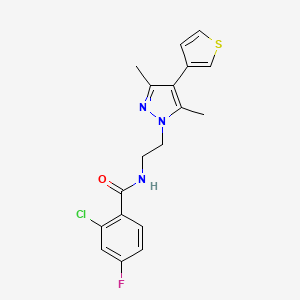
![2-(4-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B2997022.png)

